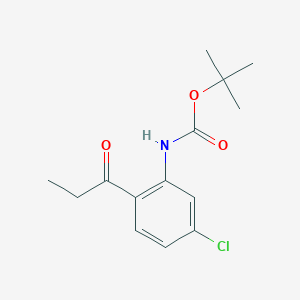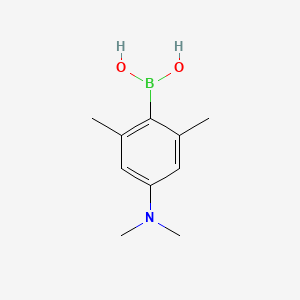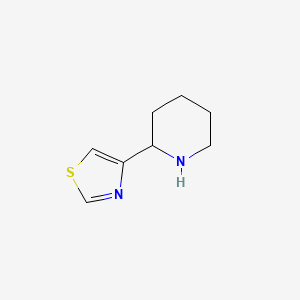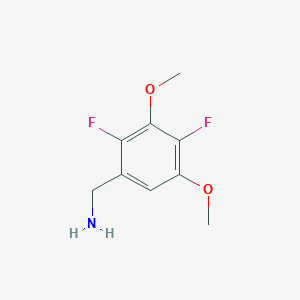![molecular formula C7H11ClN2 B12846080 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride is a chemical compound with the molecular formula C8H13N2Cl. This compound is known for its unique bicyclic structure, which consists of a six-membered ring fused to a three-membered ring. The presence of an amino group and a nitrile group in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic hexane structure. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the bicyclic intermediate.
Addition of the Nitrile Group: The nitrile group can be added via a cyanation reaction, where a suitable cyanating agent is used.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobicyclo[2.1.1]hexane-1-carboxylate;hydrochloride: This compound has a carboxylate group instead of a nitrile group.
4-Aminobicyclo[2.1.1]hexane-1-methanol;hydrochloride: This compound has a methanol group instead of a nitrile group.
Uniqueness
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride is unique due to the presence of both an amino group and a nitrile group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C7H11ClN2 |
|---|---|
Poids moléculaire |
158.63 g/mol |
Nom IUPAC |
4-aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-1-2-7(9,3-6)4-6;/h1-4,9H2;1H |
Clé InChI |
SYQDCOXKWHYAQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1(C2)C#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)



![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)

![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)

